Ethynyltriethoxysilane
Description
Structure
2D Structure
Properties
IUPAC Name |
triethoxy(ethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3Si/c1-5-9-12(8-4,10-6-2)11-7-3/h4H,5-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZULFMEYKOAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C#C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063981 | |
| Record name | Silane, triethoxyethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5700-28-7 | |
| Record name | Triethoxyethynylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5700-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, triethoxyethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxyethynyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, triethoxyethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethynyltriethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.713 | |
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Polymerization, Crosslinking, and Advanced Reaction Mechanisms Involving Ethynyltriethoxysilane
Polymerization Pathways of Ethynyltriethoxysilane
This compound possesses two different types of reactive functional groups: a terminal ethynyl (B1212043) group (–C≡CH) and three ethoxy groups (–OC₂H₅). This dual functionality allows it to participate in several distinct polymerization reactions, leading to a variety of polymer architectures.
Hydrosilylation Polymerization utilizing this compound
Hydrosilylation is a powerful polyaddition reaction involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkyne. wikipedia.orgwikipedia.org This reaction is typically catalyzed by transition metal complexes, most notably platinum compounds like Karstedt's or Speier's catalyst. nih.gov In the context of this compound, the ethynyl group serves as the site for hydrosilylation. When copolymerized with a monomer containing at least two Si-H groups (e.g., a dihydrosilane), a polymer chain can be formed.
The prevalent mechanism for this process is the Chalk-Harrod mechanism. wikipedia.orgnih.gov It involves the oxidative addition of the Si-H bond to the metal catalyst, followed by the coordination of the alkyne. Subsequent insertion of the alkyne into the metal-hydride bond and reductive elimination yields the final alkyl or vinyl silane (B1218182) product, regenerating the catalyst. libretexts.org The reaction with an alkyne like that in this compound can proceed via cis-addition, leading to specific stereoisomers. libretexts.org The use of this compound in hydrosilylation polymerization allows for the incorporation of its reactive alkoxysilane moieties into the polymer backbone, which can be utilized for subsequent crosslinking.
Recent advancements have also led to the development of metal-free hydrosilylation polymerization, utilizing catalysts such as tris(pentafluorophenyl)borane, which offers an alternative to precious metal systems. nih.gov
Free Radical Polymerization of Ethynyl-Containing Silanes
The ethynyl group of this compound can readily participate in free radical polymerization, most notably through thiol-yne click chemistry. d-nb.info This reaction is a type of radical-mediated step-growth polymerization that proceeds with high efficiency and selectivity. rsc.org The process is initiated by a radical source, which can be generated thermally or photochemically. d-nb.info
The thiol-yne reaction mechanism involves two sequential steps:
Propagation/Chain Transfer: A thiyl radical (RS•), generated from a thiol (RSH), adds across the alkyne bond of this compound. This forms a vinyl sulfide (B99878) radical intermediate.
Second Addition: This intermediate can then react with a second thiol molecule, abstracting a hydrogen atom to form a dithioether linkage and regenerating a thiyl radical, which continues the chain reaction. researchgate.net
Crucially, each alkyne group can react with two thiol groups, making it a difunctional moiety in this context. researchgate.net When this compound is reacted with a multifunctional thiol (e.g., a dithiol or tetrathiol), a highly cross-linked polymer network is formed. rsc.orgresearchgate.net The rate and characteristics of the polymerization, such as the resulting polymer's molecular weight and degree of branching, can be influenced by the electrophilicity of the thiol groups involved. rsc.org This method is valued for creating polymers with high refractive indices and for applications in creating hydrogels and functional coatings. d-nb.inforsc.org
Condensation Polymerization of Alkoxysilane Moieties
The three ethoxy groups on the silicon atom of this compound are susceptible to hydrolysis and condensation, a classic pathway for forming polysiloxane networks (silicones). slideshare.net This process is a form of condensation polymerization, where small molecules (water and ethanol) are eliminated. nih.gov The reaction typically proceeds in two stages, often catalyzed by an acid or a base: nih.govqu.edu.qa
Hydrolysis: The ethoxy groups (≡Si-OC₂H₅) react with water to form silanol (B1196071) groups (≡Si-OH) and ethanol.
Condensation: These silanol groups are reactive and can condense with each other to form siloxane bridges (≡Si-O-Si≡), releasing a molecule of water. Alternatively, a silanol group can react with a remaining ethoxy group to form a siloxane bridge and release ethanol. nih.gov
Since this compound has three hydrolyzable ethoxy groups, it acts as a trifunctional monomer in this type of polymerization. This allows for the formation of branched or cross-linked polysilsesquioxane structures. researchgate.netosti.gov The kinetics of the polymerization are complex and depend on factors such as the catalyst, water concentration, and temperature. nih.govqu.edu.qa
The table below presents kinetic data for the polymerization of a similar triethoxysilane (B36694) compound, illustrating the influence of the catalyst on reaction energetics.
| Reaction Step | Catalyst Medium | Activation Energy (kJ mol⁻¹) |
|---|---|---|
| Hydrolysis | Acidic | 58 |
| Hydrolysis | Alkaline | 20 |
| Ethanol Production (Condensation) | Varies with catalyst type and concentration | 22 - 55 |
Crosslinking Phenomena in this compound Systems
Crosslinking is a critical process that transforms linear or branched polymers into a three-dimensional network, significantly altering their mechanical and thermal properties. rsdjournal.org this compound is an effective crosslinking agent due to its dual reactive sites.
Formation of Crosslinked Networks via Ethynyl and Ethoxy Functionalities
This compound enables the formation of complex, robustly crosslinked networks through two independent but complementary chemical pathways:
Siloxane Network Formation: As described in the condensation polymerization section, the three ethoxy groups can hydrolyze and condense to form a rigid ≡Si-O-Si≡ network. This is a common method for curing silicone-based materials. mdpi.com
Ethynyl Group Reactions: The terminal alkyne group provides an additional route for crosslinking. This can be achieved through reactions like the thiol-yne addition with multifunctional thiols or hydrosilylation with multifunctional silanes. wikipedia.orgd-nb.info This process creates organic linkages within the polymer matrix.
The ability to trigger these crosslinking reactions independently (e.g., condensation via moisture followed by photo-initiated thiol-yne curing) allows for the design of materials with tunable properties and complex architectures, such as interpenetrating polymer networks.
Influence of this compound on Crosslinking Density
Crosslinking density, which refers to the number of cross-links per unit volume of the polymer, is a key parameter that dictates the material's properties. rsc.org A higher crosslinking density generally leads to increased hardness, higher modulus, improved thermal stability, and reduced swelling in solvents. mdpi.comelsevierpure.com
The general impact of increasing crosslinker concentration on polymer network properties is illustrated in the table below.
| Property | Effect of Increased Crosslinking Density |
|---|---|
| Young's Modulus | Increases elsevierpure.com |
| Tensile Strength | Increases elsevierpure.com |
| Hardness | Increases |
| Glass Transition Temperature (Tg) | Increases researchgate.net |
| Solvent Swelling | Decreases rsc.org |
| Elongation at Break | Decreases |
Mechanistic Aspects of Network Formation and Gelation
The formation of a three-dimensional network from this compound monomers is a complex process that involves the interplay of hydrolysis, condensation, and polymerization of the ethynyl groups. The transition from a soluble sol to an insoluble gel marks a critical point in the material's structural development.
The initial step in network formation is the hydrolysis of the ethoxy groups to form silanol intermediates. This reaction is often catalyzed by the presence of acid or base. Following hydrolysis, condensation reactions occur between silanol groups to form siloxane (Si-O-Si) bonds, leading to the growth of branched polymer chains. ethz.ch As the reaction proceeds, the concentration and size of these branched polymers increase.
The gel point is reached when a single, continuous macromolecule spans the entire system. ethz.ch At this stage, the material transitions from a viscous liquid to an elastic solid. The time required to reach the gel point, known as the gelation time, is influenced by several factors, including temperature, monomer concentration, catalyst type and concentration, and the presence of any solvents. nih.gov The structure of the resulting gel is not static; further crosslinking can occur within the gel network, leading to a phenomenon known as syneresis, where the gel shrinks and expels the solvent. cas.cz
The mechanism of network formation can be visualized as a process akin to colloid coagulation, where primary particles aggregate to form larger clusters that eventually interconnect to form a continuous network. cas.cz The presence of the ethynyl group adds another dimension to the crosslinking process. These groups can react with each other or with other functional groups through various mechanisms, such as radical polymerization or click chemistry, further increasing the crosslink density and modifying the final properties of the network. researchgate.net
This compound in Click Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for a wide range of applications in materials science and bioconjugation. wikipedia.orgrsc.org The terminal alkyne of this compound is an excellent substrate for several types of click reactions.
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with this compound
The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, involving the reaction between a terminal alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. nih.govrsc.org This reaction is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer. nih.gov
In the context of this compound, the CuAAC reaction provides a powerful tool for functionalization and the creation of hybrid organic-inorganic materials. The ethynyl group of this compound can readily react with azide-functionalized molecules in the presence of a copper(I) catalyst. researchgate.net The reaction mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. nih.gov The process is often carried out in the presence of a reducing agent, such as sodium ascorbate, to maintain the copper in its active +1 oxidation state. nih.gov
The versatility of the CuAAC reaction allows for the attachment of a wide array of functionalities to the silane, including polymers, biomolecules, and fluorescent dyes. This has led to its use in surface modification, the synthesis of well-defined polymers, and the development of advanced materials for various applications. researchgate.netmdpi.com
Table 1: Examples of CuAAC Reactions with this compound Analogs
| Alkyne Reactant | Azide Reactant | Catalyst System | Product | Application |
| Phenylacetylene | Benzyl Azide | RuH2(CO)(PPh3)3 / H2O | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Model Reaction for Catalyst Screening ecust.edu.cn |
| Ferrocenylacetylene | Benzyl Azide | RuH2(CO)(PPh3)3 / H2O | 1-Benzyl-4-ferrocenyl-1H-1,2,3-triazole | Synthesis of Metallo-organic Compounds ecust.edu.cn |
| 3-Ethynylpyridine | Benzyl Azide | RuH2(CO)(PPh3)3 / H2O | 1-Benzyl-4-(pyridin-3-yl)-1H-1,2,3-triazole | Synthesis of Heterocyclic Compounds ecust.edu.cn |
| Dimethyl Acetylenedicarboxylate | Phenyl Azide | Polymer-supported Copper | Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate | Heterogeneous Catalysis mdpi.com |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) utilizing this compound
A significant advancement in click chemistry is the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which proceeds without the need for a cytotoxic copper catalyst. nih.gov This bioorthogonal reaction relies on the high reactivity of strained cyclooctynes with azides. nih.govnih.gov The driving force for this reaction is the release of ring strain in the cyclooctyne (B158145) upon cycloaddition. magtech.com.cn
While this compound itself is not a strained alkyne, it can be indirectly involved in SPAAC. For instance, this compound can be used to modify surfaces or polymers, which can then be further functionalized with a strained alkyne. Subsequently, azide-containing molecules can be attached via SPAAC. This two-step approach allows for the creation of well-defined, functionalized materials under biocompatible conditions. baseclick.eu
The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. magtech.com.cn Modifications to the cyclooctyne ring, such as the introduction of fluorine atoms or the oxidation of an alcohol to a ketone, have been shown to significantly increase the reaction rate. nih.govnih.govmagtech.com.cn
Table 2: Comparison of Second-Order Rate Constants for Different Cyclooctynes in SPAAC
| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Dibenzocyclooctynol (DIBO) | Not specified, but described as exceptionally fast | nih.govnih.gov |
| Oxidized DIBO (Ketone) | 3 times faster than DIBO | nih.gov |
| 3,9-Difluoro-4,8-dimethoxy-dibenzocyclooctyne-1-one | 3.5 | magtech.com.cn |
Thiol-yne Click Reactions for this compound Functionalization
The thiol-yne reaction is another powerful click reaction that involves the addition of a thiol to an alkyne. wikipedia.org This reaction can proceed via a radical-mediated or a base/nucleophile-catalyzed mechanism. d-nb.info A key feature of the thiol-yne reaction is that two thiol molecules can potentially react with one alkyne group in a two-step process, leading to the formation of a dithioacetal. d-nb.info
For this compound, the thiol-yne reaction offers a versatile method for functionalization and crosslinking. The reaction is typically initiated by UV irradiation or a radical initiator. wikipedia.org The initial addition of a thiyl radical to the alkyne forms a vinyl sulfide intermediate, which can then react with a second thiol. rsc.org This step-wise addition allows for the creation of either mono-adducts or di-adducts, depending on the reaction conditions and the stoichiometry of the reactants.
The thiol-yne reaction has been employed to synthesize polymers with high refractive indices, where the sulfur content directly correlates with the refractive index. rsc.org It has also been used to create hydrogel networks and to functionalize the ends of polymer chains. rsc.org
Multicomponent Click Reactions for this compound Modification
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic step to form a product that contains substantial portions of all the reactants. orientjchem.org When these MCRs meet the criteria of click chemistry, they become powerful tools for creating molecular diversity with high efficiency.
One such example is the one-pot synthesis of 1,2,3-triazoles from an organic halide, sodium azide, and a terminal alkyne like this compound. ecust.edu.cn In this reaction, the azide is generated in situ and then participates in a copper- or ruthenium-catalyzed cycloaddition with the alkyne. ecust.edu.cn This approach avoids the need to handle potentially unstable organic azides and streamlines the synthetic process. These multicomponent reactions have been shown to be effective in various solvents, including water, which is an environmentally benign medium. ecust.edu.cn
Kinetic and Thermodynamic Studies of this compound Reactions
Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for controlling the reaction pathways and optimizing the properties of the resulting materials. scirp.org
The thermodynamic stability of the products is a key driving force for these reactions. mdpi.com For instance, the formation of the aromatic triazole ring in CuAAC is a thermodynamically favorable process. Kinetic stability, on the other hand, relates to the rate of reaction and is influenced by factors such as the activation energy. samipubco.com
Kinetic studies of these reactions are often performed under pseudo-first-order conditions to determine the rate constants and activation parameters. samipubco.com For example, the progress of a reaction can be monitored by techniques like absorption spectroscopy. samipubco.com The temperature dependence of the reaction rate allows for the calculation of the activation energy, enthalpy, and entropy, providing insights into the reaction mechanism. samipubco.commdpi.com
In the context of polymerization and network formation, kinetic models are used to predict the evolution of the system over time. mdpi.com These models can account for the reversibility of reactions and the influence of environmental conditions on the reaction rates. mdpi.comnih.gov For complex processes like gelation, kinetic studies help in understanding the factors that govern the transition from a sol to a gel and the final structure of the network.
Advanced Materials Science Applications of Ethynyltriethoxysilane
Ethynyltriethoxysilane in Hybrid Organic-Inorganic Materials
The dual nature of this compound makes it an ideal building block for hybrid organic-inorganic materials. The ethoxysilane (B94302) groups can undergo hydrolysis and condensation reactions to form a stable inorganic silica (B1680970) network, while the terminal alkyne (ethynyl) group provides a site for a variety of organic chemical transformations. This allows for the covalent integration of organic functionalities into an inorganic matrix, leading to materials with a unique combination of properties.
The sol-gel process is a widely utilized method for synthesizing materials from molecular precursors. dtic.mil It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For this compound, the process begins with the hydrolysis of the ethoxy groups, followed by condensation reactions that lead to the formation of a cross-linked silica-based network.
The hydrolysis reaction involves the replacement of ethoxy groups (-OC2H5) with hydroxyl groups (-OH). This is typically the initial and rate-determining step under acidic conditions. researchgate.net The subsequent condensation reactions involve the formation of siloxane bridges (Si-O-Si) through either water-producing or alcohol-producing pathways, leading to the growth of the silica network.
The kinetics of these reactions are complex and occur simultaneously. scispace.com The rate of hydrolysis and condensation can be significantly influenced by the pH of the reaction medium. semanticscholar.org In acidic media, the hydrolysis reaction is generally faster, leading to weakly branched polymers that form a dense gel network. Conversely, in basic media, the condensation reaction is favored, resulting in the formation of more highly branched clusters that lead to porous, particulate gels. The steric hindrance and electronic effects of the ethynyl (B1212043) group can also influence the reaction rates compared to tetra-functional silanes like tetraethoxysilane (TEOS). mdpi.com
Table 1: Factors Influencing Hydrolysis and Condensation Kinetics in Alkoxysilane Sol-Gel Systems
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Gel Structure |
| Low pH (Acidic) | Fast | Slow | Weakly branched, dense network |
| High pH (Basic) | Slow | Fast | Highly branched, porous network |
| Water/Alkoxide Ratio | Increases with higher ratio | Increases with higher ratio | Affects completeness of reactions |
| Catalyst Concentration | Increases with concentration | Increases with concentration | Influences gelation time |
| Temperature | Increases with temperature | Increases with temperature | Affects reaction rates and gelation time |
| Solvent Type | Can influence precursor solubility and reaction rates | Can influence precursor solubility and reaction rates | Affects homogeneity of the sol |
This table presents general trends observed in alkoxysilane sol-gel systems, which are expected to be applicable to this compound.
Control over the gelation process is crucial for tailoring the properties of the final material. Gelation occurs when the growing polymers or particles link together to form a continuous network that spans the entire volume of the sol. The time required for this to happen is known as the gelation time.
Several factors can be manipulated to control the gelation and the resulting network structure of this compound-derived gels. nih.gov The concentration of the precursor, the water-to-alkoxide molar ratio (R), the pH of the solution, and the reaction temperature are all critical parameters. researchgate.net For instance, increasing the temperature generally accelerates both hydrolysis and condensation, leading to a shorter gelation time. researchgate.net The pH has a profound effect, with the gelation time being shortest at pH values around the isoelectric point of silica (approximately pH 2-3) and at higher pH values (above 7). nih.gov
The presence of the ethynyl group offers additional avenues for controlling network formation. This functional group can participate in various cross-linking reactions, such as hydrosilylation, radical polymerization, or click chemistry reactions, either during the sol-gel process or as a post-gelation modification step. This allows for the creation of a secondary organic network intertwined with the inorganic silica network, further enhancing the mechanical and thermal properties of the resulting hybrid material.
The microstructure of materials derived from this compound through the sol-gel process is a direct consequence of the hydrolysis, condensation, and gelation conditions. The final material can range from dense, glass-like structures to highly porous aerogels and xerogels. The evolution of this microstructure is influenced by the same factors that control the kinetics and gelation. researchgate.net
Under acid-catalyzed conditions, the slower condensation rate leads to the formation of linear or randomly branched polymers. Upon gelation and drying, these can collapse to form dense materials with low porosity. In contrast, base-catalyzed conditions promote the formation of discrete, highly branched silica clusters that aggregate to form a more open, porous network. researchgate.net
The ethynyl functionality can also play a role in the microstructural development. The organic groups can act as spacers between the inorganic silica nodes, influencing the pore size and surface area of the resulting material. Furthermore, post-synthesis modification of the ethynyl groups can alter the surface chemistry and, consequently, the material's interaction with its environment. Techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to characterize the morphology and pore structure of these materials. researchgate.netmdpi.com The specific surface area and pore size distribution are often determined by nitrogen adsorption-desorption analysis (BET method). mdpi.com
Table 2: Typical Microstructural Properties of Sol-Gel Derived Silica Materials
| Property | Acid-Catalyzed Gel | Base-Catalyzed Gel |
| Primary Particle Size | Smaller, more linear chains | Larger, more spherical particles |
| Porosity | Lower | Higher |
| Pore Size | Smaller (microporous) | Larger (mesoporous) |
| Surface Area | Generally higher | Can be high, depends on aggregation |
| Density | Higher | Lower |
This table illustrates the general differences in microstructure based on the catalyst used in the sol-gel process for silica-based materials.
The synthesis of highly ordered porous materials, such as mesoporous silica nanoparticles (MSNs), has garnered significant attention for applications in catalysis, separation, and biomedicine. researchgate.net These materials are typically synthesized using a template-assisted sol-gel method, where surfactant micelles act as a template around which the silica precursors hydrolyze and condense. mdpi.com
While tetraethoxysilane (TEOS) is the most common precursor for these materials, the incorporation of organoalkoxysilanes like this compound can introduce functionality into the silica framework. mdpi.comekb.eg The ethynyl group can be co-condensed with TEOS to create a functionalized mesoporous material. The terminal alkyne groups located on the pore surfaces can then be used for post-synthesis modification through various chemical reactions. This allows for the covalent attachment of specific molecules, such as catalysts, polymers, or biomolecules, to the ordered silica structure.
The synthesis conditions, including the choice of surfactant, co-solvent, temperature, and pH, are critical for achieving a well-ordered porous structure. nih.gov Characterization techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM) are essential for confirming the ordered nature of the resulting materials. researchgate.net
This compound can be used to improve the interfacial adhesion in PMCs. It can be applied as a coupling agent to the surface of the reinforcement material (e.g., glass fibers, silica particles). The ethoxysilane end of the molecule can react with hydroxyl groups on the surface of the reinforcement, forming a strong covalent bond. The ethynyl group, on the other hand, can react with the polymer matrix during curing, creating a chemical bridge between the reinforcement and the matrix.
Furthermore, this compound can be incorporated into the polymer matrix itself. The sol-gel condensation of this compound within a polymer matrix can lead to the in-situ formation of a reinforcing silica-based network. The ethynyl groups can also be cross-linked to form an interpenetrating polymer network, further enhancing the thermal stability and mechanical properties of the composite. The resulting hybrid composites can exhibit improved modulus, hardness, and thermal resistance compared to the neat polymer.
Sol-Gel Processing with this compound as a Precursor
Surface Functionalization and Interface Engineering using this compound
Surface and interface engineering are critical for developing advanced materials with tailored properties. nih.gov this compound serves as a key molecule in this field, enabling precise control over surface chemistry and interfacial interactions. This control is essential for applications ranging from biocompatible materials to advanced electronics. nih.govmdpi.com
The triethoxysilane (B36694) group of this compound allows for its covalent attachment to a variety of substrates. This process, known as covalent grafting, is a robust method for modifying the physicochemical properties of surfaces. diva-portal.org The covalent bond ensures a durable and stable modification, which is crucial for long-term performance in various applications. nih.gov
The grafting process typically involves the hydrolysis of the ethoxy groups in the presence of surface hydroxyl groups, leading to the formation of stable siloxane bonds (Si-O-Si). This reaction is effective on substrates rich in hydroxyl groups, such as silicon wafers, glass, and various metal oxides. The process can be carried out under mild conditions, making it a versatile technique for a wide range of materials. diva-portal.org The "grafting-from" technique, where polymer chains are grown from the surface-grafted initiator, is a powerful method for creating dense polymer brushes. diva-portal.org
The terminal ethynyl group remains available for further chemical transformations after the grafting process. This reactive handle can be used to attach a wide array of molecules through "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.org This two-step functionalization strategy allows for the creation of complex surface architectures with precisely controlled chemical functionalities.
Table 1: Substrates for Covalent Grafting of this compound
| Substrate Material | Surface Chemistry | Key Application Areas |
|---|---|---|
| Silicon Wafer | Native oxide layer with Si-OH groups | Microelectronics, Sensors |
| Glass | Abundant Si-OH groups | Biotechnology, Microfluidics |
| Metal Oxides (e.g., TiO2, Al2O3) | Surface hydroxyl groups (M-OH) | Catalysis, Protective Coatings |
This table illustrates various substrates that can be functionalized with this compound, highlighting the versatility of this compound in surface modification.
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. uni-tuebingen.de They offer a powerful bottom-up approach to create well-defined organic thin films with precise control over thickness and functionality. mdpi.com this compound is an excellent precursor for the formation of SAMs on various substrates.
The formation of SAMs from this compound involves the chemisorption of the silane (B1218182) headgroup onto the substrate, followed by the self-organization of the alkyl chains driven by van der Waals interactions. sigmaaldrich.com The triethoxysilane group provides a strong anchor to the surface, while the ethynyl tail group can be used to tailor the surface properties or for subsequent chemical reactions. The stability of these SAMs is a critical factor for their practical use. oaepublish.com
The quality and ordering of the resulting SAM depend on several factors, including the cleanliness of the substrate, the concentration of the precursor solution, and the reaction time. sigmaaldrich.com Well-ordered SAMs of this compound can be used to create surfaces with specific wetting properties, to passivate surfaces against corrosion, or as templates for the growth of other materials.
The ability to control interfacial interactions is crucial for a wide range of applications, including composites, adhesives, and biomedical devices. frontiersin.orgarxiv.org this compound provides a versatile platform for tailoring these interactions through surface modification.
By grafting this compound onto a surface, its chemical and physical properties can be precisely controlled. The ethynyl group can be used to introduce a variety of functional molecules, allowing for the fine-tuning of surface energy, wettability, and adhesion. For instance, the attachment of hydrophobic molecules can create water-repellent surfaces, while the immobilization of hydrophilic molecules can enhance wettability.
This compound in Functional Coatings and Thin Films
Functional coatings and thin films are essential for a vast array of technologies, providing properties such as wear resistance, corrosion protection, and biocompatibility. mdpi.comnih.gov this compound is a valuable building block for the creation of such coatings due to its ability to form robust, cross-linked networks and to incorporate a wide range of functionalities. rsc.org
The triethoxysilane groups of this compound can undergo hydrolysis and condensation reactions to form a highly cross-linked polysiloxane network. This network provides excellent adhesion to the substrate and good thermal and chemical stability. The ethynyl groups distributed throughout the coating can be used for further functionalization, allowing for the creation of coatings with tailored properties. researchgate.net
For example, the ethynyl groups can be used to incorporate antimicrobial agents, to create self-healing coatings, or to attach biomolecules for biomedical applications. nih.gov The versatility of this approach makes this compound a promising material for the development of next-generation functional coatings and thin films for a wide range of applications. mdpi.com
Table 2: Applications of this compound-Based Coatings
| Application Area | Desired Coating Property | Role of this compound |
|---|---|---|
| Aerospace | Corrosion Resistance, Low Friction | Forms a dense, protective barrier and allows for lubricant attachment. |
| Biomedical Implants | Biocompatibility, Anti-fouling | Enables the attachment of biocompatible polymers and anti-fouling agents. nih.gov |
| Electronics | Dielectric Insulation, Moisture Barrier | Creates a pinhole-free, insulating layer with low water permeability. |
This interactive table showcases the diverse applications of coatings derived from this compound, highlighting its role in achieving specific functional properties.
Development of Stimuli-Responsive Materials utilizing this compound
Stimuli-responsive materials, also known as "smart" materials, are capable of changing their properties in response to external stimuli such as light, temperature, pH, or an electric field. numberanalytics.com These materials hold great promise for a variety of applications, including drug delivery, sensors, and actuators. numberanalytics.comnih.gov this compound can be used as a key component in the design and synthesis of such materials. nih.gov
The ethynyl group of this compound is a versatile platform for the incorporation of stimuli-responsive moieties. For example, photo-responsive molecules can be attached to the ethynyl group, allowing the material to change its shape or properties upon exposure to light. Similarly, pH-sensitive or temperature-sensitive polymers can be grafted onto an ethynyl-functionalized surface, creating a material that responds to changes in its environment. u-tokyo.ac.jp
The ability to create materials that can respond to their surroundings in a controlled manner opens up a wide range of possibilities for new technologies. llnl.gov The use of this compound in the development of stimuli-responsive materials is an active area of research with the potential for significant impact in various fields. u-tokyo.ac.jp
Spectroscopic and Structural Characterization of Ethynyltriethoxysilane and Its Derived Materials
Vibrational Spectroscopy for Ethynyltriethoxysilane Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a fundamental tool for the analysis of this compound. These techniques probe the vibrational modes of molecules, offering insights into the presence of specific functional groups and changes in chemical bonding during polymerization. wikipedia.orgyoutube.com
FTIR spectroscopy is instrumental in identifying the characteristic functional groups within the this compound monomer. eag.com The infrared spectrum of a molecule provides a unique "fingerprint" based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of its bonds. eag.com For this compound, key vibrational bands confirm its molecular structure. Machine learning algorithms are increasingly being used to automate the identification of functional groups from FTIR spectra, which can reduce analysis time. nih.gov
Key functional group absorptions for this compound include:
C-H Stretch (alkyne): The stretching vibration of the hydrogen atom attached to the sp-hybridized carbon of the ethynyl (B1212043) group.
C≡C Stretch (alkyne): The stretching vibration of the carbon-carbon triple bond, which is a characteristic feature of alkynes.
Si-O Stretch: The stretching vibrations of the silicon-oxygen bonds within the triethoxysilane (B36694) group.
C-H Stretch (alkane): The stretching vibrations of the C-H bonds in the ethyl groups. libretexts.org
C-O Stretch: The stretching vibrations of the carbon-oxygen bonds in the ethoxy groups.
The presence and position of these bands in an FTIR spectrum provide definitive evidence for the ethynyl and triethoxysilane moieties within the molecule.
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |
| ≡C-H | Stretch | 3300-3200 |
| C≡C | Stretch | 2150-2100 |
| Si-O-C | Asymmetric Stretch | 1100-1000 |
| C-H (in CH₃, CH₂) | Stretch | 2975-2850 |
| C-O (in ethoxy) | Stretch | 1100-1050 |
Note: The exact peak positions can vary slightly due to the molecular environment.
Raman spectroscopy is a complementary vibrational spectroscopy technique that provides a detailed molecular fingerprint of this compound. wikipedia.orgbruker.comdrexel.edu It is particularly well-suited for monitoring the polymerization process in real-time. irdg.orgspectroscopyonline.commdpi.com The technique relies on the inelastic scattering of monochromatic light from a laser source. wikipedia.org Changes in the polarizability of a molecule's electron cloud during vibration give rise to the Raman effect. wikipedia.orgazom.com
For this compound, the strong Raman signal from the carbon-carbon triple bond (C≡C) is a key diagnostic feature. During polymerization, this triple bond is consumed, leading to a decrease in the intensity of its corresponding Raman peak. spectroscopyonline.com This allows for the quantitative monitoring of monomer conversion and the kinetics of the polymerization reaction. irdg.orgresearchgate.net Raman spectroscopy's advantages include its non-destructive nature, minimal sample preparation, and the ability to perform in-situ measurements, even through glass reaction vessels. irdg.orgmdpi.com
Key applications of Raman spectroscopy include:
Molecular Fingerprinting: The unique pattern of Raman bands serves to identify and confirm the structure of this compound. drexel.edu
Polymerization Monitoring: Tracking the disappearance of the C≡C stretching band provides real-time data on the rate and extent of polymerization. irdg.orgspectroscopyonline.com
Structural Analysis of Polymers: The Raman spectra of the resulting polymers reveal information about the newly formed polymer backbone and any residual functional groups. azom.com
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Systems
Solution-state NMR is used to determine the precise molecular structure of this compound in a dissolved state. alfa-chemistry.com Techniques such as ¹H NMR and ¹³C NMR provide a wealth of information. slideshare.net
¹H NMR: Proton NMR spectra reveal the number of different types of protons in the molecule, their relative numbers, and their neighboring environments through chemical shifts and spin-spin coupling patterns. youtube.com For this compound, distinct signals are expected for the acetylenic proton (≡C-H), the methylene (B1212753) protons (-O-CH₂-), and the methyl protons (-CH₃).
¹³C NMR: Carbon-13 NMR spectra show the number of different types of carbon atoms in the molecule. youtube.com The ethynyl carbons (C≡C), the methylene carbons, and the methyl carbons will each have characteristic chemical shifts. researchgate.net Due to the low natural abundance of ¹³C, these spectra are often acquired with proton decoupling, resulting in singlet peaks for each unique carbon. youtube.com
Together, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, allow for the unambiguous assignment of all proton and carbon signals and confirm the covalent framework of the this compound molecule. ethz.chnul.ls
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) |
| ¹H | ≡C-H | ~2.9 | Singlet |
| ¹H | -O-CH₂- | ~3.9 | Quartet |
| ¹H | -CH₃ | ~1.2 | Triplet |
| ¹³C | ≡C-Si | ~93 | - |
| ¹³C | ≡C-H | ~89 | - |
| ¹³C | -O-CH₂- | ~58 | - |
| ¹³C | -CH₃ | ~18 | - |
Note: Predicted values are estimates and can vary based on the solvent and experimental conditions.
For the characterization of the crosslinked polymers and gels derived from this compound, solid-state NMR (ssNMR) is a crucial technique. emory.eduresearchgate.netresearchgate.net Unlike solution-state NMR, ssNMR can analyze insoluble, solid materials. emory.edu By employing techniques like magic-angle spinning (MAS), high-resolution spectra can be obtained from solid samples. emory.eduwarwick.ac.uk
¹³C CP/MAS NMR: Cross-polarization magic-angle spinning ¹³C NMR is commonly used to study the structure of polymers. It can differentiate between carbon atoms in different chemical environments within the polymer network, providing insights into the extent of polymerization and the formation of new covalent bonds. researchgate.net
Solid-state NMR provides a molecular-level view of the three-dimensional structure of the polymeric materials, which is essential for correlating the material's structure with its macroscopic properties. warwick.ac.ukmdpi.com
X-ray Based Characterization Techniques
X-ray diffraction (XRD) is a powerful, non-destructive technique used to analyze the structure of materials. xos.compreprints.org It is particularly useful for determining the degree of crystallinity in a material. elsevierpure.com When X-rays interact with a material, they are scattered by the electrons of the atoms. xos.com In crystalline materials, the regular arrangement of atoms causes the scattered X-rays to interfere constructively at specific angles, producing a diffraction pattern of sharp peaks. xos.comelsevierpure.com In amorphous or disordered materials, the lack of long-range order results in a broad, diffuse scattering pattern. elsevierpure.com
X-ray Diffraction (XRD) for Crystalline and Amorphous Phases
X-ray Diffraction is a fundamental technique for investigating the atomic and molecular structure of materials. It distinguishes between crystalline phases, which produce sharp, well-defined diffraction peaks, and amorphous phases, which result in broad halos. For polymers derived from precursors like this compound, XRD can quantify the degree of crystallinity, which in turn influences the material's mechanical and thermal properties. The analysis of semi-crystalline polymers involves deconvoluting the sharp peaks from the broad amorphous background. However, specific XRD patterns or studies detailing the crystalline or amorphous nature of polymers or materials derived from this compound are not presently available in the reviewed literature.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Bonding States
X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net XPS is a powerful tool for studying the surface chemistry of coatings and thin films derived from organosilanes like this compound. It can identify the formation of siloxane (Si-O-Si) bonds resulting from the hydrolysis and condensation of the ethoxy groups, and characterize the chemical environment of the ethynyl group. Analysis of the binding energies of silicon, oxygen, and carbon can provide insight into the molecular structure and bonding at the surface. Despite its potential, specific XPS studies providing detailed binding energy data and spectral analysis for this compound-derived materials are not documented in the available resources.
Electron Microscopy for Morphological and Nanostructural Investigation
Electron microscopy techniques are crucial for visualizing the surface and internal structure of materials at the micro and nanoscale.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy is used to investigate the internal structure, including the crystallinity, and nanostructure of thin samples. dergipark.org.tr For materials derived from this compound, TEM could reveal the presence and distribution of nanoparticles in composites or provide insights into the nanometer-scale phase separation in polymers. Detailed TEM analyses, including images and diffraction patterns specific to this compound-based materials, are currently absent from the scientific literature.
Computational and Theoretical Investigations of Ethynyltriethoxysilane
Quantum Mechanical (QM) Studies on Ethynyltriethoxysilane
Quantum mechanical methods are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic properties and energetics. These ab initio (first-principles) and Density Functional Theory (DFT) approaches are fundamental to predicting the intrinsic reactivity and thermodynamic stability of this compound.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. tandfonline.commpg.dewikipedia.org Unlike traditional wavefunction-based methods, DFT calculates the properties of a system based on its spatially dependent electron density. mpg.dewikipedia.org This approach offers a favorable balance between computational cost and accuracy, making it feasible for a wide range of chemical systems. wikipedia.org
For this compound, DFT calculations are crucial for understanding its electronic characteristics and predicting its chemical behavior. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally implies higher reactivity. irjweb.com The location of these frontier orbitals can identify the likely sites for electrophilic and nucleophilic attack. For instance, analysis of the LUMO can indicate where an incoming nucleophile would attack, a key aspect in understanding reactions like hydrolysis. wuxiapptec.com
Furthermore, DFT can be used to calculate the distribution of electron density and atomic charges within the ETES molecule. This information reveals the polarity of bonds and identifies electropositive or electronegative centers, which govern intermolecular interactions and the initial steps of chemical reactions. aps.org Reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and the electrophilicity index, provide a quantitative framework for predicting how ETES will interact with other reagents. irjweb.comrsc.org
| Parameter | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The location of the HOMO, likely on the electron-rich ethynyl (B1212043) group, indicates its role in reactions with electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The LUMO is expected to be centered around the silicon atom, making it the primary site for nucleophilic attack, e.g., by water during hydrolysis. wuxiapptec.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A moderate gap would suggest a balance of stability and reactivity, characteristic of a versatile chemical precursor. irjweb.com |
| Mulliken Charges | Partial charges assigned to individual atoms. | Calculation would show a significant positive charge on the silicon atom and negative charges on the oxygen atoms, explaining the susceptibility of the Si-O bonds to hydrolysis. |
| Electrophilicity Index | A measure of the molecule's ability to act as an electrophile. | A quantitative value would allow comparison with other silanes, ranking their reactivity towards nucleophiles. |
Ab Initio Methods for Reaction Pathway Analysis and Thermochemistry
Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. uni-kiel.de These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, are essential for accurately mapping reaction pathways and calculating thermochemical data. uni-muenster.de
For this compound, ab initio calculations are instrumental in elucidating the detailed mechanisms of its key reactions, particularly hydrolysis and condensation. iastate.edu The hydrolysis of the ethoxy groups is the initial step in the formation of siloxane networks. Ab initio studies can model the step-by-step process, identifying transition state structures and calculating the associated energy barriers. mdpi.comnih.gov This allows for a comparison of different potential mechanisms, such as acid- or base-catalyzed pathways, and reveals the role of solvent molecules in stabilizing intermediates and transition states. mdpi.comarxiv.org For example, studies on similar silanes have shown that explicit water molecules can act as catalysts, significantly lowering the energy barrier for hydrolysis. iastate.edunih.gov
Thermochemical data, such as enthalpies of formation (ΔfH°), bond dissociation energies, and reaction energies, can be calculated with high accuracy using composite ab initio methods like HEAT (High-accuracy Extrapolated Ab initio Thermochemistry) or G4(MP2). uni-muenster.dechemrxiv.org These methods systematically combine calculations at different levels of theory and with various basis sets to approximate the exact solution of the Schrödinger equation. semanticscholar.org Such data are vital for assessing the stability of ETES and the thermodynamic favorability of its reactions, including polymerization and surface functionalization. uni-kiel.denih.gov
| Reaction Type | Information from Ab Initio Studies | Typical Computational Methods |
| Hydrolysis | Step-by-step mechanism, transition state geometries, activation energy barriers, role of catalysts (H+/OH-). mdpi.comnih.gov | MP2, CCSD(T), composite methods (G4, W1, HEAT). |
| Condensation | Energy profile for the formation of Si-O-Si (siloxane) bonds, comparison of self-condensation vs. reaction with surface silanols. | MP2, CCSD(T). |
| Thermochemistry | Enthalpy of formation, Gibbs free energy of reaction, bond energies for Si-C, C≡C, and Si-O bonds. nih.gov | Composite methods (HEAT, G4). uni-muenster.dechemrxiv.org |
Molecular Dynamics (MD) Simulations of this compound Systems
While quantum mechanics excels at describing individual molecules and reactions, Molecular Dynamics (MD) simulations are used to study the physical movements and collective behavior of atoms and molecules over time. mdpi.comrsc.org By solving Newton's equations of motion for a system, MD can provide insights into the formation of polymers, the structure of interfaces, and the macroscopic properties of materials derived from this compound. rsc.orggchenlab.com
Simulation of Polymerization and Crosslinking Processes
This compound is a versatile precursor used in polymer synthesis and for crosslinking materials. MD simulations are a powerful tool for modeling these processes at the molecular level. rsc.org To simulate polymerization and crosslinking, a "reactive force field" (like ReaxFF) or a multi-step crosslinking algorithm is typically employed. researchgate.net These methods allow for the dynamic formation and breaking of covalent bonds based on atomic proximity and predefined reaction rules. rsc.org
The simulation process generally starts with an initial configuration of ETES monomers, often mixed with other components like initiators or other monomers, in a simulation box. researchgate.net The system is then equilibrated at a desired temperature and pressure. The crosslinking algorithm is subsequently activated, which identifies reactive pairs (e.g., a hydrolyzed silanol (B1196071) group on one ETES molecule and another on a neighboring molecule) that are within a certain cutoff distance. A new covalent bond (a siloxane bridge) is then formed between them. This process is repeated iteratively until a desired degree of crosslinking is achieved, resulting in a three-dimensional polymer network. rsc.org
Analysis of the final crosslinked structure can yield valuable information about the material's properties, such as its density, glass transition temperature, and mechanical properties (e.g., Young's modulus), which can be correlated with the degree of crosslinking and the molecular architecture. sc.edu
Interfacial Behavior and Interactions in Hybrid Materials
To study this, a simulation model is constructed consisting of a substrate surface (e.g., a crystalline silica (B1680970) slab) and a layer of ETES molecules, often in the presence of a solvent or a polymer matrix. arxiv.orgnsf.gov The simulation can track the adsorption of ETES onto the surface, its orientation, and the conformational changes it undergoes. A key process to model is the hydrolysis of the ethoxy groups to silanols, followed by condensation reactions with hydroxyl groups on the substrate surface, forming strong covalent Si-O-Si bonds.
By analyzing the simulation trajectories, researchers can calculate important interfacial properties:
Adsorption Energy: The strength of the interaction between the ETES molecule and the surface.
Radial Distribution Functions: To characterize the structuring of ETES molecules and solvent near the interface.
Interfacial Bonding: Quantifying the number and type of hydrogen bonds and covalent bonds formed between the silane (B1218182) and the substrate. csic.es
Mechanical Properties: Simulating pull-out or shear tests to determine the interfacial strength and toughness. mdpi.com
These simulations help elucidate how the unique ethynyl group and the triethoxysilane (B36694) functionality contribute to the formation of a robust and stable interphase layer. nih.gov
| Studied Property | Simulation Details | Key Insights |
| Adsorption on Silica | MD simulation of ETES molecules near a hydroxylated silica surface in an aqueous environment. arxiv.org | Determines preferred orientation (e.g., ethoxy groups towards the surface) and calculates adsorption free energy. |
| Covalent Bonding | Reactive MD simulation showing condensation between hydrolyzed ETES and surface silanol groups. | Reveals the kinetics of bond formation and the final density of covalent linkages at the interface. |
| Polymer Interphase | Simulation of a crosslinked ETES network between an inorganic substrate and a polymer matrix. mdpi.com | Characterizes the extent of interpenetration and the nature of non-covalent interactions (van der Waals, hydrogen bonds) that contribute to adhesion. tandfonline.com |
| Wettability | Calculation of the contact angle of water or a polymer melt on an ETES-modified surface. arxiv.org | Predicts how surface modification with ETES alters the hydrophobicity/hydrophilicity of the substrate. |
Machine Learning and Artificial Intelligence Applications in this compound Research
Machine Learning (ML) and Artificial Intelligence (AI) are rapidly emerging as powerful tools in materials science and chemistry, capable of accelerating the discovery and optimization of molecules and materials. tandfonline.commdpi.com In the context of this compound research, ML can be applied in several ways, often in conjunction with data generated from QM and MD simulations.
One major application is the development of Quantitative Structure-Property Relationship (QSPR) models. mdpi.com These models are trained on a dataset of molecules with known properties to learn the complex relationship between a molecule's structure and its behavior. For organosilanes like ETES, ML models can be trained to predict fundamental properties such as boiling point, solubility, or reactivity. digitellinc.com For example, a model could be trained on DFT-calculated HOMO-LUMO gaps for a library of different silanes to rapidly predict the reactivity of a new, unstudied silane molecule without performing a full quantum mechanical calculation. figshare.com
Another significant application is in inverse design and optimization. tandfonline.commdpi.com Generative AI models, such as Variational Autoencoders (VAEs), can be trained on a large space of known silane molecules. tandfonline.com These models can then be used to generate novel molecular structures that are optimized for a specific property, such as maximizing adhesion to a particular surface or achieving a target glass transition temperature in a polymer. This approach can drastically reduce the time and computational expense compared to a trial-and-error approach. udel.edu ML models can also be used to optimize formulations by predicting the performance of hybrid materials based on the type of silane, its concentration, and processing conditions, using data from MD simulations or experiments. tandfonline.comudel.edu
| Application Area | ML/AI Technique | Input Data | Predicted Output/Goal |
| Property Prediction | Directed Message-Passing Neural Networks (D-MPNN), Gradient Boosting, Random Forest. digitellinc.comarxiv.org | Molecular structures (e.g., SMILES strings), DFT-calculated descriptors, experimental data. | Boiling point, reaction yield, HOMO/LUMO energies, mechanical strength. mdpi.comdigitellinc.com |
| Inverse Design | Variational Autoencoders (VAE), Generative Adversarial Networks (GANs). tandfonline.com | A library of existing organosilane structures and their properties. | Novel silane structures with enhanced or targeted properties (e.g., improved adhesion). |
| Accelerating Simulations | ML force fields. | High-fidelity QM energy and force calculations. | A fast and accurate force field for use in large-scale MD simulations. |
| Formulation Optimization | Regression models, Bayesian optimization. tandfonline.com | MD simulation results (e.g., interfacial energy), experimental data on composite performance. | Optimal silane chemistry and concentration for maximum energy absorption or adhesive strength. udel.edu |
Q & A
Q. What are the standard protocols for synthesizing Ethynyltriethoxysilane, and how can purity be validated?
Methodological Answer:
- Follow established silane synthesis protocols, such as hydrosilylation or alkoxy exchange, under inert conditions (argon/nitrogen) to prevent hydrolysis .
- Validate purity using gas chromatography-mass spectrometry (GC-MS) for volatile byproducts and ¹H/¹³C NMR to confirm structural integrity (e.g., ethynyl proton resonance at ~2.5 ppm and ethoxy groups at ~1.2-1.4 ppm) .
- Cross-reference spectral data with literature to identify impurities (e.g., unreacted starting materials or oxidation products) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural and functional properties?
Methodological Answer:
- FTIR : Confirm the presence of ethynyl (C≡C stretch ~2100 cm⁻¹) and ethoxy (Si-O-C stretches ~1000-1100 cm⁻¹) groups .
- NMR : Use deuterated solvents (e.g., CDCl₃) to resolve overlapping signals and assign protons/carbons accurately .
- Raman spectroscopy : Complement FTIR to detect low-intensity vibrational modes of the ethynyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms of this compound with hydroxylated surfaces?
Methodological Answer:
- Conduct kinetic studies under controlled humidity/temperature to isolate rate-determining steps (e.g., hydrolysis vs. condensation) .
- Use in situ ATR-FTIR to monitor real-time silane adsorption and identify intermediate species (e.g., hydrogen-bonded vs. covalently attached silanes) .
- Compare results with computational models (e.g., DFT calculations) to validate proposed mechanisms .
- Critically evaluate literature by assessing experimental conditions (e.g., solvent polarity, surface pretreatment) that may explain discrepancies .
Q. What strategies integrate computational modeling with experimental data to predict this compound’s reactivity in novel environments?
Methodological Answer:
- Build molecular dynamics (MD) simulations to model silane interactions with surfaces (e.g., silica, metals) under varying pH and solvent conditions .
- Validate models using XPS (X-ray photoelectron spectroscopy) to quantify surface Si-O bonding and contact angle measurements to assess hydrophobicity .
- Perform sensitivity analysis to identify critical parameters (e.g., ethynyl group orientation, steric effects) influencing reactivity .
Q. How should researchers design experiments to analyze this compound’s stability under oxidative or hydrolytic stress?
Methodological Answer:
- Accelerated aging tests : Expose samples to elevated temperatures/humidity and monitor degradation via TGA (thermogravimetric analysis) for mass loss and FTIR for structural changes .
- Use HPLC to quantify degradation products (e.g., acetic acid from ethoxy hydrolysis) .
- Apply Arrhenius modeling to extrapolate long-term stability from short-term data .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing this compound’s adsorption isotherms on heterogeneous surfaces?
Methodological Answer:
- Fit data to Langmuir/Freundlich models using nonlinear regression to determine monolayer vs. multilayer adsorption .
- Calculate confidence intervals for fitted parameters (e.g., binding constants) to assess reproducibility .
- Use ANOVA to compare adsorption efficiency across surface types (e.g., SiO₂ vs. Al₂O₃) .
Q. How can researchers address reproducibility challenges in this compound-based coating studies?
Methodological Answer:
- Document environmental controls (humidity, temperature) and substrate pretreatment steps (e.g., plasma cleaning) in detail .
- Perform interlaboratory comparisons using shared protocols to identify systematic errors .
- Publish raw data (e.g., spectral files, kinetic curves) in supplementary materials for peer validation .
Literature & Ethical Considerations
Q. What criteria should guide the selection of literature for a review on this compound’s applications?
Methodological Answer:
- Prioritize peer-reviewed journals with rigorous reproducibility standards (e.g., ACS, RSC publications) .
- Exclude studies lacking experimental details (e.g., missing solvent conditions or characterization methods) .
- Use citation tracking tools (e.g., Web of Science) to identify foundational papers and recent advancements .
Q. How can researchers ethically address conflicting data in published studies on this compound’s toxicity?
Methodological Answer:
- Replicate disputed experiments with independent controls (e.g., cytotoxicity assays in multiple cell lines) .
- Disclose all methodological deviations (e.g., reagent suppliers, exposure times) in publications .
- Engage in preprint discussions (e.g., arXiv, ChemRxiv) to crowdsource feedback before final submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
